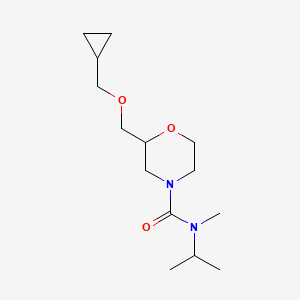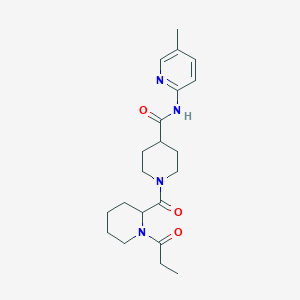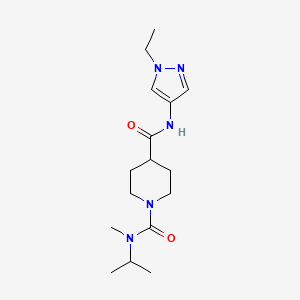
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CPMM and is a morpholine derivative. The compound has a unique structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have an effect on the central nervous system by acting as a modulator of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide has several biochemical and physiological effects. It has been found to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have an effect on the central nervous system by modulating neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide in lab experiments include its potential use in cancer research and its effects on the central nervous system. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide. One potential direction is to further study its effects on the central nervous system and its potential use in treating neurological disorders. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a compound with potential applications in scientific research, particularly in cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a complex process that involves several steps. The first step involves the reaction of cyclopropylmethanol with chloromethyl methyl ether to form 2-(cyclopropylmethoxymethyl)oxirane. This intermediate product is then reacted with N-methyl-N-propan-2-ylmorpholine-4-carboxamide to form 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide.
Applications De Recherche Scientifique
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide has several potential applications in scientific research. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)15(3)14(17)16-6-7-19-13(8-16)10-18-9-12-4-5-12/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSSIMPMWVCUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)N1CCOC(C1)COCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)
![N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)
![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)

![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)

![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)
